molecular formula C14H10Cl2OS B1597589 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone CAS No. 33046-50-3

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone

Cat. No. B1597589
CAS RN: 33046-50-3
M. Wt: 297.2 g/mol
InChI Key: HZGLGBYRTBNBHB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone, also known as 4-chlorobenzylsulfonyl-4-chlorobenzaldehyde, is a synthetic organic compound that belongs to the class of benzyl-sulfonyl-benzaldehydes. It is a colorless solid that is soluble in most organic solvents. 4-chlorobenzylsulfonyl-4-chlorobenzaldehyde is used as a reagent in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a starting material for the production of other compounds.

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

A study on the synthesis and evaluation of anti-inflammatory activities of related compounds demonstrates the potential pharmaceutical applications. The research involved synthesizing derivatives and testing their anti-inflammatory properties, highlighting the compound's significance in developing new anti-inflammatory agents (Karande & Rathi, 2017).

Chemical Rearrangements

Research on chemical rearrangements involving similar chlorophenyl compounds outlines the importance of these substances in understanding and facilitating chemical transformations. This knowledge can lead to the development of new synthetic pathways for complex organic molecules (Boyer & Barry, 1948).

Novel Synthesis Approaches

A study focusing on a novel approach to synthesize 2,2-disubstituted 1,2-dihydro-4-phenylquinolines involves reactions with acetophenone derivatives. This research showcases the application of chlorophenyl-containing compounds in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry (Walter, 1994).

Computational and Biological Activity Analysis

Another area of research involves the synthesis, computational analysis, and evaluation of the biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives. This indicates the role of chlorophenyl compounds in developing compounds with potential physiological properties (Farzaliyev et al., 2020).

Safety And Hazards

It is considered hazardous and may cause skin irritation, eye damage, and harm if swallowed .

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGLGBYRTBNBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384991
Record name 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone

CAS RN

33046-50-3
Record name 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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